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molecular formula C5F12 B1677054 Dodecafluoropentane CAS No. 678-26-2

Dodecafluoropentane

Cat. No. B1677054
M. Wt: 288.03 g/mol
InChI Key: NJCBUSHGCBERSK-UHFFFAOYSA-N
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Patent
US05595723

Procedure details

Emulsions of dodecafluoropentane (boiling point 28°-29° C.), a mixture of dodecafluoropentane and decafluorobutane with a boiling point of 20.0° C., and perfluorocyclopentane (boiling point of 22.5° C.) were formed and their echogenicity tested. The emulsions contained Fluorad 170 C as surfactant and were formed by applying acoustic energy from a waterbath sonicator. Echogenicity was tested by adding 0.2 mL of each emulsion to 1000 mL of water at 37° C. through a 1.2 micron filter and measuring the videodensity by the methods described in Example 1. The emulsion containing dodecafluoropentane produced a grayscale intensity six seconds following administration of 58.5 units (background of 2.9), the mixture of fluorocarbons produced an increase of 3.0 to 133.3 under the same conditions, and the perfluorocyclopentane produced the greatest increase, of from 3.6 to 158.9. Thus, the lower boiling fluorocarbons produced greater echogenicity than the higher boiling fluorocarbons.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2](F)([F:16])[C:3]([F:15])([F:14])[C:4]([F:13])([F:12])[C:5]([F:11])([F:10])[C:6](F)([F:8])[F:7].FC(F)(F)C(F)(F)C(F)(F)C(F)(F)F>>[F:16][C:2]1([F:1])[C:3]([F:14])([F:15])[C:4]([F:12])([F:13])[C:5]([F:10])([F:11])[C:6]1([F:8])[F:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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